2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that features a piperazine ring substituted with an amino-nitropyrimidine group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with a pyrimidine derivative, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amination: The nitro-pyrimidine is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.
Piperazine Introduction: The amino-nitropyrimidine is reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Ethanol Addition: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The ethanol moiety can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, as mentioned in the synthesis.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)acetic acid
- 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)propane-1,3-diol
Comparison: Compared to its analogs, 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity. The ethanol group may enhance its ability to interact with certain biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c11-9-8(16(18)19)7-12-10(13-9)15-3-1-14(2-4-15)5-6-17/h7,17H,1-6H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHNDNQLWAHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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